molecular formula C9H11BrZn B13903135 4-Methylphenethylzinc bromide

4-Methylphenethylzinc bromide

Cat. No.: B13903135
M. Wt: 264.5 g/mol
InChI Key: FRLUBKOUDPOQOR-UHFFFAOYSA-M
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Description

The compound 4-Methylphenethylzinc bromide (MFCD07698732) is an organozinc reagent commonly used in organic synthesis. It is a solution in tetrahydrofuran and is known for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

4-Methylphenethylzinc bromide: can be synthesized through the reaction of 4-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:

  • Dissolving 4-methylphenethyl bromide in tetrahydrofuran.
  • Adding zinc dust or zinc powder to the solution.
  • Stirring the mixture under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
  • The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

In industrial settings, the production of This compound follows similar principles but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methylphenethylzinc bromide: undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.

    Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Common reagents and conditions used in these reactions include:

    Palladium catalysts: for coupling reactions.

    Aprotic solvents: like tetrahydrofuran.

    Inert atmosphere: to prevent oxidation.

The major products formed from these reactions depend on the specific reactants used but generally include various substituted aromatic compounds and alcohols.

Scientific Research Applications

4-Methylphenethylzinc bromide: has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug intermediates.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Medicinal Chemistry: It is used in the development of new therapeutic agents by facilitating the formation of carbon-carbon bonds.

    Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism by which 4-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

4-Methylphenethylzinc bromide: can be compared with other organozinc reagents, such as:

  • Phenylzinc bromide
  • Ethylzinc bromide
  • Vinylzinc bromide

What sets This compound apart is its specific reactivity due to the presence of the 4-methylphenyl group, which can influence the electronic properties and steric effects in reactions. This makes it particularly useful for synthesizing compounds with specific structural and electronic characteristics.

Properties

Molecular Formula

C9H11BrZn

Molecular Weight

264.5 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-4-methylbenzene

InChI

InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FRLUBKOUDPOQOR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C[CH2-].[Zn+]Br

Origin of Product

United States

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